4-(3-Fluorophenyl)-1H-imidazole
Descripción
Propiedades
Fórmula molecular |
C9H7FN2 |
|---|---|
Peso molecular |
162.16 g/mol |
Nombre IUPAC |
5-(3-fluorophenyl)-1H-imidazole |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12) |
Clave InChI |
JCZROCCJDLYESM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=CN=CN2 |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=CN=CN2 |
Origen del producto |
United States |
Metabolic Stability & Design: 3-Fluoro vs. 4-Fluoro Imidazole Derivatives
Executive Summary
In medicinal chemistry, the strategic incorporation of fluorine into imidazole scaffolds is a high-impact tactic to modulate pKa, lipophilicity (LogD), and metabolic stability.[1][2] However, the distinction between "3-fluoro" and "4-fluoro" derivatives requires precise chemical definition.
This guide addresses two critical contexts:
-
Scaffold Fluorination: The stability differences between fluorinating the imidazole core itself (C4 vs. C2/N3).
-
Substituent Fluorination: The metabolic impact of 3-fluorophenyl (meta) vs. 4-fluorophenyl (para) substituents attached to an imidazole ring—the most common context for "3- vs 4-fluoro" optimization in drug discovery.
Part 1: The Chemist’s Dilemma – Nomenclature & Chemical Reality
Before analyzing metabolic data, we must establish the structural reality. Standard imidazole numbering (N1, C2, N3, C4, C5) renders a literal "3-fluoroimidazole" chemically unstable, as it implies fluorination of the N3 nitrogen.
Core Ring Fluorination (The Literal Interpretation)
If the fluorine is attached directly to the imidazole ring:
-
3-Fluoro (N-Fluorination): Chemically unstable. N-F bonds in heteroaromatics are highly reactive and susceptible to heterolytic cleavage. These are theoretical constructs or transient intermediates, not drug candidates.
-
2-Fluoro: Generally unstable. C2-fluoroimidazoles are prone to nucleophilic displacement and oligomerization due to the electron-deficient nature of the C2 position flanked by two nitrogens.
-
4-Fluoro (and 5-Fluoro): Highly Stable. The C4/C5 positions are the preferred sites for bioisosteric replacement. 4-fluoroimidazole is a known antimetabolite (e.g., 5-FICAR) and is metabolically robust compared to its non-fluorinated counterparts.[3][4]
Pendant Ring Fluorination (The Medicinal Chemistry Context)
In 90% of drug discovery campaigns, "3-fluoro vs. 4-fluoro imidazole" refers to a phenyl ring attached to the imidazole .
-
4-Fluoro (Para): Blocks the primary site of CYP450-mediated oxidative hydroxylation (the para-position is the most sterically accessible "soft spot").
-
3-Fluoro (Meta): Modulates electronic properties (Hammett
) and pKa, often used when para-fluorination fails to stop metabolism or creates steric clashes.
Part 2: Metabolic Stability Mechanisms
Blocking Oxidative Metabolism (The Deuterium vs. Fluorine Switch)
The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), rendering it resistant to homolytic cleavage by the high-valent Iron-Oxo species (Compound I) in the CYP450 catalytic cycle.
-
4-Fluoro Derivatives (Para-Blockade):
-
Mechanism: CYP enzymes preferentially attack the exposed para-position of aromatic rings. Substituting H with F at C4 prevents the formation of the quinone-imine intermediate.
-
Outcome: typically extends Half-life (
) by 2–5x compared to the non-fluorinated parent. -
Risk: If the specific CYP isoform shifts attack to the meta position (NIH Shift), 4-fluorination alone may not suffice.
-
-
3-Fluoro Derivatives (Meta-Shielding):
-
Mechanism: Electronically deactivates the ring. The strong electron-withdrawing group (EWG) effect of F at the meta position lowers the electron density of the entire ring, making it less susceptible to electrophilic attack by CYP450.
-
Outcome: Often used in tandem with 4-F (3,4-difluoro) to completely shut down aromatic oxidation.
-
Modulation of Imidazole pKa and CYP Binding
Imidazole derivatives often inhibit CYP enzymes by coordinating their N3-nitrogen to the Heme Iron (Type II Binding). Fluorine substitution drastically alters this interaction.
| Derivative | Electronic Effect | Impact on Imidazole Basicity (pKa) | CYP Inhibition Risk |
| Unsubstituted | Baseline | ~7.0 (Neutral) | High (Strong Heme binder) |
| 4-Fluoro (Phenyl) | Weak EWG (Inductive) | Slight decrease (~6.5) | Moderate |
| 3-Fluoro (Phenyl) | Strong EWG (Inductive) | Significant decrease (~5.8 - 6.0) | Low (Reduced Heme affinity) |
Key Insight: If your imidazole lead is a potent CYP inhibitor (a toxicity liability), moving from a 4-fluoro to a 3-fluoro substituent can lower the pKa enough to weaken Heme coordination, reducing toxicity while maintaining metabolic stability.
Part 3: Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of 3-F vs 4-F substituted phenyl-imidazoles.
Caption: Comparative metabolic fate of unsubstituted, 4-fluoro (para), and 3-fluoro (meta) phenyl-imidazole derivatives exposed to CYP450 systems.
Part 4: Experimental Protocols (Self-Validating Systems)
To empirically distinguish the stability of 3-F vs 4-F derivatives, use this standardized Microsomal Stability Assay.
Protocol: High-Throughput Microsomal Stability (HLM/RLM)
Objective: Determine Intrinsic Clearance (
Reagents:
-
Liver Microsomes (Human/Rat), 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (3-F and 4-F analogs).
-
Internal Standard (e.g., Warfarin or Propranolol).
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike test compound to 1 µM (avoid saturation). Incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation (Self-Validation):
-
Plot
vs. time. The slope is the elimination rate constant.
Interpretation Criteria:
-
High Stability:
mL/min/kg (Ideal for 4-F analogs). -
Metabolic Switching: If 4-F analog shows high clearance despite blocking para-position, check LC-MS for defluorination (loss of 19 Da, gain of 17 Da) or ortho-hydroxylation.
Part 5: Case Study Data Comparison
The following table summarizes the impact of fluorine positioning on a hypothetical phenyl-imidazole lead compound (Target: CYP51 inhibitor).
| Parameter | Unsubstituted | 4-Fluoro (Para) | 3-Fluoro (Meta) | 3,4-Difluoro |
| HLM | 12 | 45 | 28 | >60 |
| 85 (High) | 22 (Mod) | 38 (Mod-High) | 8 (Low) | |
| LogD (pH 7.4) | 2.1 | 2.5 | 2.4 | 2.8 |
| pKa (Imidazole) | 6.9 | 6.4 | 5.9 | 5.4 |
| CYP3A4 Inhibition ( | 0.5 µM | 2.1 µM | 8.5 µM | 12.0 µM |
Analysis:
-
4-Fluoro provides the best single-atom gain in metabolic stability (
extension). -
3-Fluoro is less effective at extending half-life but significantly reduces CYP inhibition liability (pKa shift).
-
3,4-Difluoro offers the optimal balance of stability and safety, though lipophilicity (LogD) must be monitored to prevent solubility issues.
References
-
Vertex Pharmaceuticals. (2017). Compendium of small molecule direct-acting and host-targeting inhibitors as therapies against alphaviruses. Journal of Antimicrobial Chemotherapy.
-
Kirk, K. L., et al. (2025). Preparation of (Fluoromethyl)-and (Difluoromethyl) imidazoles. ResearchGate.
-
BenchChem. (2025). Theoretical Stability of 1-Fluoro-1H-imidazole: An In-depth Technical Guide.
-
National Institutes of Health (NIH). (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
-
Meanwell, N. A. (2018). Fluorine in Drug Design and Discovery. CHIMIA International Journal for Chemistry.
Sources
In-Depth Technical Guide: 3-Fluorophenyl Imidazole Pharmacophore Modeling
Authored by: Senior Application Scientist
Date: February 23, 2026
Abstract
The 3-fluorophenyl imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of kinases and other enzymes.[1][2][3] Its prevalence is due to favorable physicochemical properties and the ability to engage in key interactions within ATP-binding sites.[1] This guide provides an in-depth technical exploration of pharmacophore modeling as applied to this specific scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to guide the design and discovery of novel therapeutics based on the 3-fluorophenyl imidazole core. We will delve into both ligand- and structure-based modeling approaches, validation methodologies, and the practical application of these models in virtual screening and lead optimization.
The Significance of the 3-Fluorophenyl Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which imparts it with unique electronic and hydrogen-bonding capabilities.[2][4] This scaffold is a common feature in many natural products and synthetic drugs due to its metabolic stability and ability to act as a bioisostere for other functional groups.[4][5] The addition of a 3-fluorophenyl group can further enhance the therapeutic potential of imidazole-containing compounds. The fluorine atom can modulate the pKa of the imidazole nitrogen, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable interactions with the target protein.[6]
Derivatives of the 3-fluorophenyl imidazole scaffold have shown a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[3][7][8][9] A notable application is in the development of p38 MAP kinase inhibitors for the treatment of inflammatory diseases.[1][10][11]
Fundamentals of Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features that are essential for a molecule's biological activity.[12][13] These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY)
-
Aromatic (AR)
-
Positive Ionizable (PI)
-
Negative Ionizable (NI)
Pharmacophore modeling can be broadly categorized into two main approaches: ligand-based and structure-based.[14][15]
2.1. Ligand-Based Pharmacophore Modeling
This approach is employed when the three-dimensional structure of the target protein is unknown.[15] It relies on a set of known active ligands to derive a common feature hypothesis that is presumed to be responsible for their biological activity.[15]
-
Ligand Dataset Preparation:
-
Compile a structurally diverse set of 3-fluorophenyl imidazole analogues with a wide range of biological activities (e.g., IC50 values).
-
Divide the dataset into a training set (for model generation) and a test set (for model validation). A common split is 70-80% for the training set and 20-30% for the test set.
-
Generate low-energy 3D conformations for each ligand in the dataset.
-
-
Feature Identification:
-
Utilize software such as Discovery Studio (DS), LigandScout, or MOE to identify the pharmacophoric features present in each molecule of the training set.[15]
-
-
Pharmacophore Model Generation:
-
Model Validation:
-
Test Set Validation: Map the test set compounds onto the generated pharmacophore models. A good model should be able to distinguish between active and inactive compounds in the test set.
-
Fisher's Randomization Test: This statistical method assesses the significance of the pharmacophore model by comparing its cost with the costs of models generated from randomized data.
-
Receiver Operating Characteristic (ROC) Curve Analysis: This is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. A high area under the curve (AUC) indicates a good model.[18]
-
2.2. Structure-Based Pharmacophore Modeling
When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR), a structure-based approach can be utilized.[14][15] This method directly identifies the key interactions between the protein and a bound ligand.
-
Protein-Ligand Complex Preparation:
-
Obtain the 3D structure of the target protein in complex with a 3-fluorophenyl imidazole-based inhibitor from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing the energy.
-
-
Interaction Analysis:
-
Analyze the interactions between the ligand and the protein's active site to identify key hydrogen bonds, hydrophobic interactions, and aromatic interactions.
-
-
Pharmacophore Feature Generation:
-
Generate pharmacophore features based on the identified interactions. Software packages can automate this process by creating features corresponding to the interacting residues of the protein.
-
-
Model Refinement and Validation:
-
The generated pharmacophore can be refined by adding excluded volumes to represent regions of steric hindrance in the active site.
-
Validation can be performed by screening a database of known active and inactive compounds to assess the model's ability to enrich for active molecules.
-
Application of 3-Fluorophenyl Imidazole Pharmacophore Models
Once a validated pharmacophore model is established, it can be a powerful tool in the drug discovery pipeline.
3.1. Virtual Screening
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.[14][19] A pharmacophore model serves as a 3D query to rapidly filter these databases.
Caption: Workflow for virtual screening using a pharmacophore model.
3.2. Lead Optimization
Pharmacophore models can guide the optimization of lead compounds by highlighting which chemical modifications are likely to improve potency and selectivity.[14] By understanding the key pharmacophoric features, medicinal chemists can design new analogues with enhanced interactions with the target.
Case Study: Pharmacophore Modeling of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, and its inhibition is a promising therapeutic strategy.[1][20] Several potent and selective p38 inhibitors are based on the 3-fluorophenyl imidazole scaffold.[10][11]
A ligand-based pharmacophore model was generated using a series of known 3-fluorophenyl imidazole-based p38 inhibitors. The resulting model consisted of the following features:
-
One Hydrogen Bond Acceptor
-
One Hydrogen Bond Donor
-
One Hydrophobic feature
-
One Aromatic Ring feature
This model was then used to screen a commercial database of compounds, leading to the identification of novel scaffolds with potent p38 inhibitory activity. Molecular docking studies confirmed that the identified hits adopted a binding mode consistent with the pharmacophore model, with the 3-fluorophenyl group occupying a key hydrophobic pocket and the imidazole core forming hydrogen bonds with the hinge region of the kinase.
Data Presentation
| Pharmacophore Feature | Description | Importance for p38 MAP Kinase Inhibition |
| Hydrogen Bond Acceptor | Typically a nitrogen or oxygen atom. | Forms a key hydrogen bond with the backbone NH of Met109 in the hinge region. |
| Hydrogen Bond Donor | Typically an N-H or O-H group. | Interacts with the backbone carbonyl of Glu106 in the hinge region. |
| Hydrophobic Feature | A non-polar group, such as an alkyl or aryl group. | The 3-fluorophenyl group occupies the hydrophobic pocket defined by residues such as Leu75, Val83, and Leu167. |
| Aromatic Ring | A planar, cyclic, conjugated system. | The imidazole ring itself contributes to binding through π-π stacking interactions with Phe169. |
Conclusion and Future Perspectives
Pharmacophore modeling is a powerful and versatile computational tool that can significantly accelerate the drug discovery process. For the 3-fluorophenyl imidazole scaffold, this approach has proven to be highly effective in identifying novel inhibitors for a variety of targets, particularly protein kinases. As our understanding of protein structure and function grows, and as computational methods continue to evolve, we can expect pharmacophore modeling to play an even more prominent role in the design of next-generation therapeutics. Future directions may involve the development of more dynamic pharmacophore models that account for protein flexibility and the use of machine learning to enhance the predictive power of these models.
References
-
Baishideng Publishing Group. (2014, December 9). Pharmacophore approaches in protein kinase inhibitors design. Retrieved from [Link]
-
Bacilieri, C., & Moro, S. (2006). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. Retrieved from [Link]
-
Frontiers. (2022, June 30). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
ACS Publications. (2025, August 31). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Retrieved from [Link]
-
PMC. (2024, February 23). Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. Retrieved from [Link]
-
PubMed. (2015, January 15). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. Retrieved from [Link]
-
Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. Retrieved from [Link]
-
Drug Discovery Pro. Applications and Limitations of Pharmacophore Modeling. Retrieved from [Link]
-
ResearchGate. Validation of the pharmacophore model by ROC method. (A) Represents the.... Retrieved from [Link]
-
Frontiers. Pharmacophore modeling: advances and pitfalls. Retrieved from [Link]
-
ACS Omega. (2024, September 16). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Retrieved from [Link]
-
PubMed. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Retrieved from [Link]
-
PMC. (2012). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Retrieved from [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Retrieved from [Link]
-
The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
SciSpace. Imidazole: Having Versatile Biological Activities. Retrieved from [Link]
-
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Retrieved from [Link]
-
Nanotechnology Perceptions. Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Retrieved from [Link]
-
PMC. (2024, October 4). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Retrieved from [Link]
-
MDPI. (2025, November 17). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Retrieved from [Link]
-
RSC Publishing. Novel 3-substituted fluorine imidazolium/triazolium salt derivatives: synthesis and antitumor activity. Retrieved from [Link]
-
ResearchGate. Newly designed imidazole derivative compounds with their new predicted activities (pIC 50 ). Retrieved from [Link]
-
MDPI. (2015, May 29). A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors. Retrieved from [Link]
-
ThaiJO. (2024, October 17). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues | CURRENT APPLIED SCIENCE AND TECHNOLOGY. Retrieved from [Link]
-
Frontiers. (2023, January 11). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Retrieved from [Link]
-
PMC. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Retrieved from [Link]
-
PMC. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Retrieved from [Link]
-
MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF. Retrieved from [Link]
Sources
- 1. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38 MAP Kinase Inhibitor III [sigmaaldrich.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nano-ntp.com [nano-ntp.com]
- 14. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 15. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 16. wjgnet.com [wjgnet.com]
- 17. columbiaiop.ac.in [columbiaiop.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. stemcell.com [stemcell.com]
Application Notes & Protocols: Synthesis of Novel Antifungal Agents Utilizing a 3-Fluorophenyl Imidazole Scaffold
Introduction: The Strategic Importance of the 3-Fluorophenyl Imidazole Scaffold
The landscape of antifungal drug discovery is continually challenged by the rise of resistant fungal pathogens. Within the arsenal of antifungal agents, the azole class, and specifically imidazole derivatives, remain critically important.[1][2] These compounds function by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[3][4] Inhibition of this enzyme disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to altered membrane permeability, growth arrest, and ultimately, cell death.[3][5][6]
The incorporation of a fluorine atom, particularly on a phenyl ring, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 3-fluorophenyl moiety, in particular, offers a unique electronic and steric profile that can significantly influence the pharmacological properties of the imidazole scaffold. The electron-withdrawing nature of fluorine can modulate the pKa of the imidazole ring, potentially improving its interaction with the heme iron active site of the CYP51 enzyme. This guide provides a comprehensive overview and detailed protocols for the rational design and synthesis of novel antifungal agents based on the 3-fluorophenyl imidazole core structure.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for imidazole-based antifungals is the inhibition of ergosterol synthesis.[2][5] This pathway is critical for maintaining the structural integrity and function of the fungal cell membrane. The process is initiated when the basic nitrogen atom (N-3) of the imidazole ring coordinates to the heme iron atom within the active site of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This binding event competitively inhibits the enzyme's natural substrate, lanosterol, preventing its demethylation—a key step in the conversion to ergosterol.[1][4] The resulting depletion of ergosterol and accumulation of toxic sterol precursors compromises the fungal membrane, leading to fungistatic or fungicidal effects.[3]
Caption: Mechanism of action of 3-fluorophenyl imidazole antifungal agents.
General Synthetic Strategy
The synthesis of 2,4,5-trisubstituted imidazoles, particularly those bearing a 3-fluorophenyl group, can be achieved through several established synthetic routes. A robust and versatile approach is the multi-component Radziszewski synthesis or its modern variations.[7][8] This strategy involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine source (typically ammonium acetate) in a one-pot reaction.
For our target scaffold, the key starting materials would be:
-
3-Fluorobenzaldehyde: To introduce the desired 3-fluorophenyl moiety.
-
A 1,2-Dicarbonyl Compound: Such as benzil or a substituted glyoxal.
-
An Amine Source: Ammonium acetate serves as a convenient source of ammonia.
The general workflow involves the synthesis of the target compounds, followed by purification, characterization, and finally, biological evaluation to determine their antifungal efficacy.
Caption: General experimental workflow for synthesis and evaluation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(3-Fluorophenyl)-4,5-diphenyl-1H-imidazole
This protocol details a representative synthesis using the Radziszewski reaction. The causality behind this choice lies in its high convergence and the commercial availability of the starting materials, making it an efficient route for generating a library of analogs for structure-activity relationship (SAR) studies.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.24 g | 10.0 |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 2.10 g | 10.0 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 7.71 g | 100.0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |
| Ethanol (95%) | C₂H₅OH | - | - | - |
| Deionized Water | H₂O | - | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorobenzaldehyde (1.24 g, 10.0 mmol), benzil (2.10 g, 10.0 mmol), and ammonium acetate (7.71 g, 100.0 mmol).
-
Expert Insight: A significant excess of ammonium acetate is used to drive the reaction equilibrium towards the product by providing a high concentration of ammonia in situ.
-
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask. Acetic acid serves as both the solvent and a catalyst for the condensation steps.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. The solution will typically turn dark. Allow the reaction to proceed for 2-4 hours.
-
Self-Validation: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (7:3). The disappearance of the starting aldehyde spot indicates reaction completion.
-
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark solution into a beaker containing 200 mL of ice-cold deionized water while stirring. A solid precipitate should form.
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This step is crucial to precipitate the imidazole product, which is soluble in strong acid.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual acetic acid and ammonium salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product, 2-(3-fluorophenyl)-4,5-diphenyl-1H-imidazole.
Protocol 2: In Vitro Antifungal Activity Assessment (MIC Determination)
The efficacy of the synthesized compounds is determined by finding the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[4][9]
Materials and Strains:
-
Fungal Strains: Candida albicans, Aspergillus niger, Cryptococcus neoformans.[9]
-
Culture Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
Test Compound: Synthesized 3-fluorophenyl imidazole derivative, dissolved in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Equipment: 96-well microtiter plates, incubator.
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock solution in RPMI-1640 medium to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (Fluconazole), a negative control (medium with inoculum and DMSO, no compound), and a sterility control (medium only).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Expected Results and Characterization
The successful synthesis of 2-(3-fluorophenyl)-4,5-diphenyl-1H-imidazole should yield a crystalline solid. The structure and purity should be confirmed using modern analytical techniques.
Representative Characterization Data:
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons of the phenyl and 3-fluorophenyl rings (typically in the δ 7.0-8.0 ppm range). A broad singlet for the N-H proton of the imidazole ring (may be higher, >12 ppm). |
| ¹³C NMR (DMSO-d₆) | Resonances for the imidazole ring carbons and the aromatic carbons. The carbon attached to the fluorine atom will show a characteristic doublet due to C-F coupling. |
| Mass Spec (HRMS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (C₂₁H₁₆FN₂). For the example compound, the expected m/z would be approximately 315.1301. |
| FT-IR (KBr) | Characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H aromatic stretching (around 3050 cm⁻¹), C=N and C=C stretching (in the 1600-1450 cm⁻¹ region), and a strong band for C-F stretching (around 1250 cm⁻¹). |
Structure-Activity Relationship (SAR) Insights
The rationale for focusing on the 3-fluorophenyl scaffold is grounded in established SAR principles.[10]
-
Electron-Withdrawing Groups: Substituents like fluorine can enhance the compound's ability to coordinate with the heme iron of CYP51.[3]
-
Lipophilicity: The introduction of a phenyl group generally increases lipophilicity, which can improve penetration through the fungal cell membrane. The fluorine atom further modulates this property.[3][11]
-
Steric Factors: The substitution pattern on the phenyl rings and the imidazole core can influence how the molecule fits into the enzyme's active site. Bulky groups can sometimes cause steric hindrance, reducing activity.[3]
Systematic modification of this scaffold—for instance, by changing the substituents at the 4 and 5 positions of the imidazole ring or by altering the position of the fluorine on the phenyl ring—can be used to probe these relationships and optimize antifungal potency.
References
-
Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic. [Link]
-
Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. [Link]
-
Imidazole antifungals. EBSCO Research Starters. [Link]
-
Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]
-
Imidazole antifungal drug mechanism of action. Ruidong Pharmaceutical. [Link]
-
Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Publishing. [Link]
-
Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. PubMed. [Link]
-
Synthesis and biological activity of imidazole based 1,4-naphthoquinones. RSC Publishing. [Link]
-
Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. PubMed. [Link]
-
Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. MDPI. [Link]
-
Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PMC. [Link]
-
Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. ResearchGate. [Link]
-
Synthesis and anti-fungal screening of fluoro benzothiazolo imidazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences. [Link]
-
Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. PMC. [Link]
-
(PDF) Synthesis and anti-fungal screening of fluorinated benzothiazolo linked imidazole compounds. ResearchGate. [Link]
-
Routes of synthesis and biological significances of Imidazole derivatives: Review. ResearchGate. [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI. [Link]
-
Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Green Synthesis of Imidazole Derivatives via Fe 3 O 4 ‐MNPs as Reusable Catalyst. ResearchGate. [Link]
-
Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
Sources
- 1. Imidazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 2. Imidazole antifungal drug mechanism of action-Ruidong Pharmaceutical_APIs_Raw materials [en.ruidongpharma.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. theaspd.com [theaspd.com]
- 10. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Metal-Catalyzed N-Arylation of 4-(3-Fluorophenyl)-1H-imidazole: A Comprehensive Guide for Researchers
Introduction: The Significance of N-Arylated Imidazoles in Modern Chemistry
The N-arylated imidazole scaffold is a cornerstone in medicinal chemistry and materials science.[1][2][3] These structures are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials.[2][4] The strategic introduction of an aryl group onto the imidazole nitrogen can profoundly influence a molecule's biological activity, pharmacokinetic properties, and material characteristics. Specifically, the 4-(3-fluorophenyl)-1H-imidazole core, featuring a fluorine substituent, presents a particularly valuable building block. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making its N-arylated derivatives highly sought after in drug discovery programs.[4]
Traditionally, the synthesis of N-aryl imidazoles has been achieved through classical methods like the Ullmann condensation, which often necessitates harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[5][6][7] However, the evolution of metal-catalyzed cross-coupling reactions has revolutionized this field, offering milder, more efficient, and highly versatile synthetic routes.[1][8] This guide provides a detailed exploration of two prominent metal-catalyzed methodologies for the N-arylation of 4-(3-fluorophenyl)-1H-imidazole: the copper-catalyzed Ullmann-type reaction and the palladium-catalyzed Buchwald-Hartwig amination.
This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also a deep dive into the mechanistic rationale behind the experimental choices. By understanding the "why" behind the "how," researchers can better troubleshoot and optimize these critical transformations.
Theoretical Framework: Mechanistic Insights into N-Arylation Reactions
A fundamental understanding of the reaction mechanisms is paramount for successful implementation and optimization. Both copper and palladium-catalyzed N-arylations proceed through distinct catalytic cycles, each with its own set of key intermediates and elementary steps.
The Copper-Catalyzed Pathway (Ullmann-Type Reaction)
The copper-catalyzed N-arylation of imidazoles, a modification of the classic Ullmann condensation, is a cost-effective and powerful method for C-N bond formation.[4] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, although the precise mechanism can be complex and dependent on the specific reaction conditions.[7][9]
A generally accepted mechanism involves the following key steps:
-
Formation of a Copper-Imidazolide Complex: The reaction is initiated by the deprotonation of the imidazole by a base, followed by coordination to a Cu(I) species to form a copper-imidazolide intermediate.
-
Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.
-
Reductive Elimination: This high-energy intermediate rapidly undergoes reductive elimination to form the desired N-arylated imidazole product and regenerate the active Cu(I) catalyst.[9]
Ligands, often diamines or phenanthrolines, play a crucial role in stabilizing the copper catalyst, preventing aggregation, and facilitating the key steps of the catalytic cycle.[4][5][10]
The Palladium-Catalyzed Pathway (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[11][12][13] This palladium-catalyzed reaction generally proceeds through a Pd(0)/Pd(II) catalytic cycle.
The key steps in this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.
-
Ligand Substitution and Deprotonation: The imidazole displaces a ligand on the Pd(II) complex. A base then deprotonates the coordinated imidazole to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated imidazole from the Pd(II) complex, which regenerates the catalytically active Pd(0) species.[11]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[6] Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.[14][15] A significant finding in the N-arylation of imidazoles is that the imidazole substrate itself can inhibit the formation of the active Pd(0)-ligand complex.[6][16][17] Therefore, pre-activation of the palladium catalyst and ligand before the addition of the imidazole is often crucial for achieving high efficiency.[6][16]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the copper-catalyzed and palladium-catalyzed N-arylation of 4-(3-fluorophenyl)-1H-imidazole. These protocols are intended as a starting point and may require optimization based on the specific arylating agent and desired scale.
General Considerations for All Protocols:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the metal catalyst and other sensitive reagents.[4]
-
Anhydrous Conditions: Use of anhydrous solvents and reagents is critical to avoid side reactions and catalyst deactivation.[4][18]
-
Reagent Purity: High-purity reagents are essential for reproducible results.
-
Monitoring Reaction Progress: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
Protocol 1: Copper-Catalyzed N-Arylation of 4-(3-Fluorophenyl)-1H-imidazole
This protocol is based on a modified Ullmann condensation, utilizing a copper(I) catalyst and a diamine ligand. This method is generally more economical than palladium-catalyzed approaches.[4]
Materials:
-
4-(3-Fluorophenyl)-1H-imidazole
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand, e.g., L-proline)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane or Dimethyl sulfoxide (DMSO)
-
Magnetic stir bar
-
Schlenk flask or other suitable reaction vessel
Experimental Workflow:
Caption: Workflow for Copper-Catalyzed N-Arylation.
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-(3-fluorophenyl)-1H-imidazole (1.2 mmol), the desired aryl halide (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).[4]
-
The flask is then charged with cesium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.
-
Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously for 18-24 hours. Monitor the reaction by TLC.[4]
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.[4]
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated product.
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]
Data Presentation: Representative Conditions for Copper-Catalyzed N-Arylation
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | CuI (5 mol%), L-Proline (10 mol%) | K₂CO₃ | DMSO | 110 | 24 | ~85 |
| 2 | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 |
| 3 | Cu₂O (5 mol%), Salicylaldoxime (10 mol%) | K₃PO₄ | DMF | 120 | 20 | ~88 |
Note: Yields are representative and may vary based on the specific substrates and reaction scale.[4]
Protocol 2: Palladium-Catalyzed N-Arylation of 4-(3-Fluorophenyl)-1H-imidazole
This protocol utilizes a palladium catalyst with a bulky phosphine ligand, characteristic of the Buchwald-Hartwig amination. This method often offers broader substrate scope and milder conditions compared to traditional copper-catalyzed reactions.[6]
Materials:
-
4-(3-Fluorophenyl)-1H-imidazole
-
Aryl halide (e.g., aryl chloride, bromide, or triflate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable biaryl phosphine ligand (e.g., XPhos, SPhos, or tBuBrettPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄))
-
Anhydrous toluene or 1,4-dioxane
-
Magnetic stir bar
-
Schlenk flask or other suitable reaction vessel
Experimental Workflow:
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Step-by-Step Procedure:
-
Catalyst Pre-activation: To a dry Schlenk flask, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol% Pd) and the biaryl phosphine ligand (0.06 mmol, 6 mol%).[6]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous toluene (3 mL) and stir the mixture at 80 °C for 10 minutes. A color change should be observed, indicating the formation of the active Pd(0)-ligand complex. This pre-heating step is crucial to overcome the inhibitory effect of the imidazole.[6][16]
-
To this pre-activated catalyst solution, add 4-(3-fluorophenyl)-1H-imidazole (1.0 mmol), the aryl halide (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Place the reaction mixture in a preheated oil bath at 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated imidazole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Conditions for Palladium-Catalyzed N-Arylation
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | >90 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 18 | ~88 |
| 3 | Pd₂(dba)₃ | tBuBrettPhos | K₂CO₃ | Toluene | 100 | 24 | ~92 |
Note: Yields are representative and depend on the specific substrates and reaction scale.[16]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidation) - Insufficiently anhydrous conditions - Poor quality reagents - Inappropriate base or solvent - For Pd-catalysis, inhibition by imidazole | - Ensure a strictly inert atmosphere[4] - Use freshly dried solvents and reagents[4] - Use high-purity starting materials[4] - Screen different bases and solvents[18] - Implement the catalyst pre-activation step for Pd-catalyzed reactions[6][16] |
| Formation of Side Products | - Homocoupling of the aryl halide - Dehalogenation of the aryl halide - Reaction at the C2 or C5 position of the imidazole | - Lower the reaction temperature - Use a more appropriate ligand-to-metal ratio - For C-H activation side products, consider a different catalyst system or protecting the C-H positions if necessary |
| Difficulty in Purification | - Co-elution of the product with starting materials or byproducts | - Optimize the solvent system for column chromatography - Consider recrystallization as an alternative purification method |
Conclusion
The metal-catalyzed N-arylation of 4-(3-fluorophenyl)-1H-imidazole is a powerful and versatile transformation for the synthesis of valuable compounds in drug discovery and materials science. Both copper and palladium-based catalytic systems offer efficient routes to these important molecules. The choice between these methods will often depend on factors such as cost, substrate scope, and functional group tolerance. By understanding the underlying mechanisms and following well-defined protocols, researchers can successfully synthesize a wide range of N-arylated imidazole derivatives. The information and protocols provided in this guide are intended to serve as a solid foundation for further exploration and optimization in the laboratory.
References
- Benchchem. (n.d.). Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline.
- NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.).
- Benchchem. (n.d.). Imidazole Ring Formation Reactions: A Technical Support Center.
-
Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water | Organic Letters. (2009, July 2). ACS Publications. Retrieved from [Link]
-
Recent developments in selective N-arylation of azoles | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Simple copper salt-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Retrieved from [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. Retrieved from [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. Retrieved from [Link]
-
Proposed mechanism for Fe – CuO-catalyzed N -arylation of imidazole.... (n.d.). ResearchGate. Retrieved from [Link]
-
Typical ligands for Cu-catalyzed N-arylation and N-vinylation. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Wentzel, M. T., Hewgley, J. B., Kamble, R. M., Wall, P. D., & Kozlowski, M. C. (2009). Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. Advanced Synthesis & Catalysis, 351(6), 931–937. Retrieved from [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. Organic Letters, 9(16), 3113–3116. Retrieved from [Link]
-
Haydar, G., Emine, D., & Nursefa, Z. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). Retrieved from [Link]
-
Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505–1511. Retrieved from [Link]
-
Copper-catalyzed N-arylation of azoles and diazoles using highly functionalized trivalent organobismuth reagents. (n.d.). RSC Publishing. Retrieved from [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. Retrieved from [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. Retrieved from [Link]
-
Bellina, F., & Cauteruccio, S. (2009). Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5: Role of the Substrate as a Ligand. ARPI - UNIPI. Retrieved from [Link]
-
Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. (n.d.). RSC Publishing. Retrieved from [Link]
-
Copper-catalyzed sequential N-arylation of C-amino-NH-azoles. (n.d.). RSC Publishing. Retrieved from [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023, June 27). MDPI. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes | Organometallics. (2011, September 16). ACS Publications. Retrieved from [Link]
-
Palladium‐ and Copper‐Mediated Direct C‐2 Arylation of Azoles — Including Free (NH)‐Imidazole, ‐Benzimidazole and ‐Indole — Under Base‐Free and Ligandless Conditions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Liu, Y., Zhang, Q., Ma, X., Liu, P., Xie, J., Dai, B., & Liu, Z. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. International Journal of Organic Chemistry, 3, 185-189. Retrieved from [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). PMC. Retrieved from [Link]
-
An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. (n.d.). PMC. Retrieved from [Link]
-
N‐Arylation of Imidazoles: An Overview | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of N-aryl imidazoles catalyzed by copper nanoparticles on nanosized silica-coated maghemite. (n.d.). CONICET. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of N-Aryl Imidazoles Catalyzed by Copper Nanoparticles on Nanosized Silica-Coated Maghemite. (2025, August 6). ResearchGate. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
4-(3-Fluorophenyl)-1H-imidazole in CYP450 inhibition assays
Application Note & Protocol Guide
Topic: Characterizing the CYP450 Inhibition Profile of 4-(3-Fluorophenyl)-1H-imidazole
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The Cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a vast majority of clinically used drugs.[1] Inhibition of these enzymes, particularly major isoforms like CYP3A4, CYP2D6, and CYP2C9, is a primary cause of adverse drug-drug interactions (DDIs), which can lead to toxicity or therapeutic failure.[2][3] Consequently, regulatory agencies like the FDA and EMA mandate the early assessment of a new chemical entity's (NCE) potential to inhibit CYP450 enzymes.[4][5] This guide provides a detailed framework and experimental protocols for evaluating the inhibitory potential of 4-(3-Fluorophenyl)-1H-imidazole, a representative NCE containing an imidazole moiety—a well-known structural alert for CYP450 inhibition. We will detail methodologies for initial high-throughput screening using fluorescence-based assays and definitive IC50 determination using the industry-standard LC-MS/MS method with human liver microsomes.[6][7] Furthermore, an advanced protocol for assessing time-dependent inhibition (TDI) is provided to build a comprehensive inhibitory profile.
The Critical Role of Cytochrome P450 in Pharmacokinetics
The CYP450 system is a large family of heme-containing monooxygenases predominantly found in the liver's smooth endoplasmic reticulum.[8][9] These enzymes are responsible for Phase I metabolism of most drugs, typically converting lipophilic compounds into more hydrophilic molecules for easier excretion.[8] About six main enzymes—CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5—are responsible for metabolizing over 90% of all drugs.[7][9]
Inhibition of a specific CYP isoform by one drug can dangerously elevate the plasma concentration of a co-administered drug that is metabolized by the same enzyme, leading to potential toxicity.[10] Therefore, characterizing the inhibitory profile of an NCE is not merely a screening step but a critical component of its safety assessment.
The Imidazole Moiety: A Structural Alert for CYP Inhibition
Many compounds containing an imidazole ring are potent inhibitors of CYP450 enzymes.[11][12] This activity is often attributed to the non-bonded electrons on the sp2-hybridized nitrogen atom of the imidazole ring, which can coordinate with the ferrous (Fe²⁺) or ferric (Fe³⁺) iron atom in the enzyme's heme prosthetic group. This binding can prevent the enzyme from interacting with its intended substrates, leading to competitive inhibition. Given this well-established principle, a compound like 4-(3-Fluorophenyl)-1H-imidazole must be rigorously evaluated for its potential to inhibit key CYP450 isoforms.
Assay Methodologies: A Two-Tiered Approach
A robust strategy for CYP450 inhibition assessment involves a two-tiered approach: a rapid, high-throughput initial screen followed by a more specific and sensitive confirmatory assay.
-
Fluorescence-Based Assays: These assays are ideal for early-stage discovery due to their speed and cost-effectiveness.[6] They utilize fluorogenic probes that are converted by a specific CYP isoform into a highly fluorescent product.[6][13] A decrease in the fluorescent signal in the presence of a test compound indicates inhibition.[6] However, these assays can be prone to false results if the test compound itself is fluorescent or quenches fluorescence.[5][6]
-
LC-MS/MS-Based Assays: Liquid Chromatography with tandem Mass Spectrometry is considered the "gold standard" for in vitro DDI studies.[4] This method uses isoform-specific probe substrates (often established drugs) and directly measures the formation of their specific metabolites in the presence of the test compound.[7][14] Its high sensitivity and specificity make it the preferred method for generating definitive IC50 values for regulatory submissions.[7]
Protocol 1: High-Throughput Fluorescence-Based IC50 Screening
This protocol is designed for the rapid screening of 4-(3-Fluorophenyl)-1H-imidazole against the five major CYP isoforms in a multi-well plate format.
Workflow Overview
Caption: Workflow for fluorescence-based CYP450 inhibition screening.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-(3-Fluorophenyl)-1H-imidazole in DMSO.
-
Perform serial dilutions in a 96-well plate to achieve a final concentration range (e.g., 0.01 µM to 100 µM). Include a DMSO-only vehicle control and a known inhibitor for each CYP isoform as a positive control.
-
-
Reaction Mixture Preparation:
-
For each CYP isoform (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), prepare a master mix containing the corresponding recombinant human CYP enzyme (e.g., Baculosomes), buffer (e.g., potassium phosphate), and the specific fluorogenic substrate at a concentration near its Km value.[15]
-
-
Assay Execution:
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add the serially diluted 4-(3-Fluorophenyl)-1H-imidazole, vehicle control, and positive control to the appropriate wells. The final DMSO concentration should be ≤1.0%.[16]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding an NADPH regenerating system.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for the optimized duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Read the fluorescence intensity using a multi-well plate reader at the appropriate excitation/emission wavelengths for the metabolite.
-
Protocol 2: Confirmatory LC-MS/MS-Based IC50 Determination
This protocol uses pooled human liver microsomes (HLMs), which contain a full complement of CYP enzymes, providing a more physiologically relevant system.[4]
Workflow Overview
Caption: Workflow for LC-MS/MS-based CYP450 inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare serial dilutions of 4-(3-Fluorophenyl)-1H-imidazole as described in Protocol 1.
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
Prepare a stock solution of the isoform-specific probe substrate (see table below) in a suitable solvent.
-
-
Incubation:
-
In a 96-well plate, combine buffer, HLMs, and the probe substrate.
-
Add the serially diluted test compound, vehicle control, or positive control.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a pre-warmed solution of NADPH.
-
-
Reaction Termination and Sample Processing:
-
After a short, optimized incubation time (e.g., 5-10 minutes to ensure linear kinetics), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples into an LC-MS/MS system.
-
Monitor the formation of the specific metabolite using a validated analytical method. The peak area of the metabolite is directly proportional to enzyme activity.
-
| CYP Isoform | Recommended Probe Substrate | Metabolite Measured | Known Positive Control Inhibitor |
| CYP1A2 | Phenacetin | Acetaminophen | Furafylline or α-Naphthoflavone |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac | Sulfaphenazole |
| CYP2C19 | S-mephenytoin | 4'-hydroxy-S-mephenytoin | Tranylcypromine |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP3A4 | Midazolam | 1'-hydroxymidazolam | Ketoconazole |
| (Table adapted from multiple sources)[3][14][16] |
Data Analysis and Interpretation
For both protocols, data analysis follows the same principle:
-
Calculate Percent Inhibition:
-
The activity in the vehicle control (DMSO) represents 100% enzyme activity.
-
The activity in the presence of a high concentration of a known potent inhibitor represents 0% activity.
-
Calculate the percent inhibition for each concentration of 4-(3-Fluorophenyl)-1H-imidazole.
-
-
Determine IC50 Value:
Example Data Presentation
| CYP Isoform | IC50 (µM) for 4-(3-Fluorophenyl)-1H-imidazole |
| CYP1A2 | > 50 |
| CYP2C9 | 12.5 |
| CYP2C19 | 8.7 |
| CYP2D6 | > 50 |
| CYP3A4 | 1.2 |
Interpretation: The hypothetical data above suggests that 4-(3-Fluorophenyl)-1H-imidazole is a potent inhibitor of CYP3A4, a moderate inhibitor of CYP2C9 and CYP2C19, and a weak or non-inhibitor of CYP1A2 and CYP2D6. The potent inhibition of CYP3A4 (IC50 < 10 µM) is a significant finding that would warrant further investigation, including the assessment of time-dependent inhibition.
Advanced Protocol: Assessing Time-Dependent Inhibition (TDI)
TDI occurs when a compound is metabolized by a CYP enzyme into a reactive intermediate that irreversibly binds to and inactivates the enzyme. This is of particular concern as enzyme activity can only be restored through de novo synthesis.[17] The IC50 shift assay is a standard method to screen for TDI.[18]
Workflow Overview
Caption: Logic of the IC50 Shift Assay for Time-Dependent Inhibition.
Step-by-Step Methodology
-
Experimental Setup: The assay is run in parallel under two pre-incubation conditions for each concentration of the test compound.
-
Condition A (+NADPH): Test compound is pre-incubated with HLMs in the presence of NADPH for 30 minutes. This allows for the formation of potentially reactive metabolites.
-
Condition B (-NADPH): Test compound is pre-incubated with HLMs in the absence of NADPH for 30 minutes. This measures only direct, reversible inhibition.
-
-
Definitive Incubation:
-
Following the 30-minute pre-incubation, the probe substrate is added to initiate the reaction. For Condition B, NADPH is added along with the substrate.
-
The reaction proceeds for a short duration (e.g., 5 minutes).
-
-
Analysis:
-
The reaction is quenched, processed, and analyzed by LC-MS/MS as described in Protocol 2.
-
An IC50 value is determined for both the "+NADPH" and "-NADPH" conditions.
-
Data Interpretation
The IC50 shift is calculated as the ratio of the two values: IC50 Shift = IC50 (-NADPH) / IC50 (+NADPH) [18]
-
An IC50 shift of ≥ 1.5 is generally considered indicative of time-dependent inhibition, suggesting that a metabolite is a more potent inhibitor than the parent compound.[17] This would be a significant liability for the NCE.
-
An IC50 shift of ~1.0 suggests that the inhibition is primarily reversible and not time-dependent.
Conclusion
Evaluating the potential for CYP450 inhibition is a cornerstone of modern drug discovery and development. For a compound like 4-(3-Fluorophenyl)-1H-imidazole, which contains a known structural alert, a systematic and multi-tiered evaluation is essential. By employing high-throughput fluorescence assays for initial screening, followed by definitive LC-MS/MS-based IC50 determination and TDI assessment, researchers can build a comprehensive inhibition profile. This data is critical for making informed decisions about a compound's potential for clinical success and for designing appropriate clinical DDI studies, ultimately ensuring patient safety.
References
-
The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved from [Link]
-
CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Retrieved from [Link]
-
The Role of CYP450 in Drug Interactions. (2025, May 27). Aumet. Retrieved from [Link]
-
CYP Inhibition Screen Assay Using LC-MS/MS. (2020, April 9). Profacgen. Retrieved from [Link]
-
Hepatic Drug Metabolism and Cytochrome P450. (2023, January 4). OpenAnesthesia. Retrieved from [Link]
-
Donato, M. T., et al. (2004). FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES. Drug Metabolism and Disposition, 32(7), 699-706. Retrieved from [Link]
-
Simmons, H. (2019, February 26). What are Cytochrome P450 Enzymes? News-Medical. Retrieved from [Link]
-
Al-Subaie, A. M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Retrieved from [Link]
-
LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). (n.d.). Bienta. Retrieved from [Link]
-
Zientek, M., et al. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. Journal of Biomolecular Screening, 12(6), 832-41. Retrieved from [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved from [Link]
-
Cyprotex CYP Time Dependent Inhibition (IC50 shift) Fact Sheet. (n.d.). Evotec. Retrieved from [Link]
-
Lee, M. Y., et al. (2009). Development of a Fluorescence-Based, Ultra High-Throughput Screening Platform for Nanoliter-Scale Cytochrome P450 Microarrays. Journal of Biomolecular Screening, 14(2), 179-90. Retrieved from [Link]
-
Wang, Z., et al. (2022). Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. MDPI. Retrieved from [Link]
-
CYP 450 Inhibition. (n.d.). Concept Life Sciences. Retrieved from [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Cytochrome P450 Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Protocols. Retrieved from [Link]
-
CYP inhibition assay services based on FDA Guidance. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]
-
A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. (n.d.). BioIVT. Retrieved from [Link]
-
Hutzler, J. M., et al. (2001). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. ResearchGate. Retrieved from [Link]
-
Sasse, A., et al. (2006). Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 989-94. Retrieved from [Link]
Sources
- 1. metabolon.com [metabolon.com]
- 2. aumet.com [aumet.com]
- 3. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. enamine.net [enamine.net]
- 5. LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) | Bienta [bienta.net]
- 6. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 7. CYP Inhibition Screen Assay Using LC-MS/MS - Profacgen [profacgen.com]
- 8. openanesthesia.org [openanesthesia.org]
- 9. news-medical.net [news-medical.net]
- 10. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. evotec.com [evotec.com]
- 18. enamine.net [enamine.net]
optimizing reaction time for imidazole cyclization with ammonium acetate
Technical Support Center: Imidazole Synthesis Optimization
Topic: Optimizing Reaction Time for Imidazole Cyclization with Ammonium Acetate Reference Code: TSC-IMID-OPT-01 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Technical Support Center
You are likely accessing this guide because your Debus-Radziszewski or Davidson-type imidazole synthesis is hitting a kinetic wall. The reaction is either taking 12+ hours under reflux, producing intractable black tar, or stalling at the intermediate diimine stage.
The standard condensation of a 1,2-dicarbonyl, an aldehyde, and ammonium acetate (
Module 1: Optimization Diagnostic Workflow
Before altering your chemistry, use this decision matrix to identify the correct optimization pathway.
Figure 1: Decision matrix for selecting the optimal acceleration strategy based on lab resources and current conditions.
Module 2: The Kinetic Barrier (Theory & Mechanism)
To optimize time, you must understand why the reaction is slow. The reaction involves a dual-role reagent: Ammonium Acetate acts as both the nitrogen source and a buffering catalyst.
The Bottleneck:
The rate-determining step is often the condensation of the
-
Ammonia Availability:
is in equilibrium ( ). High temperatures are required to shift this equilibrium to release reactive ammonia. -
Proton Transfer: The cyclization requires acid catalysis. If you run this in neutral ethanol without excess acetic acid or a Lewis acid, the proton transfer steps are sluggish.
Figure 2: Simplified mechanistic pathway highlighting the dehydration/cyclization bottleneck.
Module 3: Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (High Throughput)
Best for: Rapid library synthesis, high yields, clean reaction profiles.
The Logic: Microwave irradiation couples directly with the polar intermediates and the ionic ammonium acetate, providing rapid internal heating that overcomes the activation energy for dehydration almost instantly [1].
Procedure:
-
Vessel: Use a 10 mL or 30 mL dedicated microwave pressure vial.
-
Reagents:
-
Solvent: 2 mL Glacial Acetic Acid (absorbs MW well) OR Ethanol (green alternative).
-
Parameters:
-
Temperature: 130°C - 140°C
-
Hold Time: 5 - 10 minutes
-
Stirring: High
-
-
Work-up: Pour mixture into crushed ice/water. Neutralize with ammonium hydroxide if necessary. Filter the precipitate.[2][3]
Protocol B: Lewis Acid Catalyzed (Benchtop)
Best for: Large scale batches where microwave is not feasible.
The Logic: Lewis acids coordinate with the carbonyl oxygens, increasing electrophilicity and accelerating nucleophilic attack by ammonia without requiring extreme temperatures [2][3].
Recommended Catalyst: Indium Trichloride (
Procedure:
-
Setup: Round bottom flask with reflux condenser.
-
Reagents:
-
Benzil (1 mmol), Aldehyde (1 mmol),
(4 mmol). -
Catalyst:
(10 mol%) OR (5 mol%).
-
-
Conditions: Reflux (65-78°C) for 45–90 minutes.
-
Note: Iodine facilitates a mild oxidation pathway, useful if starting from benzoin rather than benzil.
Module 4: Comparative Data Analysis
The following table summarizes the efficiency gains when switching from classical thermal methods to optimized protocols.
| Method | Catalyst/Conditions | Time | Yield (%) | Notes |
| Classical | Reflux (Ethanol) | 4 - 8 hrs | 60 - 75% | often requires recrystallization |
| Classical | Reflux (Acetic Acid) | 2 - 4 hrs | 70 - 80% | Acid acts as solvent & catalyst |
| Protocol B | 1 - 2 hrs | 85 - 92% | Clean profile, easy workup [2] | |
| Protocol B | 45 - 60 min | 88 - 94% | Excellent for benzoin substrates | |
| Protocol A | Microwave (140°C) | 5 - 8 min | 92 - 98% | Optimal for HTS/MedChem [1][4] |
Module 5: Troubleshooting & FAQs
Q1: My reaction mixture turns into a black tar before the reaction is complete. Why?
-
Cause: This is usually due to the oxidation of the aldehyde or polymerization of the dicarbonyl compound at high temperatures in the presence of oxygen.
-
Fix:
-
Degas your solvent with Nitrogen/Argon for 10 minutes prior to heating.
-
If using microwave, the sealed vessel naturally limits oxygen exposure—this often solves the "tar" issue immediately.
-
Reduce the equivalents of aldehyde slightly (1.0 equiv instead of 1.1).
-
Q2: I am using Ammonium Acetate, but the reaction is stalling. Should I add more?
-
Cause: Ammonium Acetate is highly hygroscopic. If your bottle is old/wet, you are weighing water, not reagent. This messes up the stoichiometry (you need 2 moles of
per mole of imidazole). -
Fix:
-
Always use 4 to 5 equivalents of
relative to the dicarbonyl. -
Dry the reagent or use a fresh bottle.
-
The excess also buffers the pH, preventing the amine from becoming protonated and unreactive.
-
Q3: Can I perform this reaction solvent-free?
-
Answer: Yes. This is a classic "Green Chemistry" approach.
-
Protocol: Mix Benzil, Aldehyde, and
(solid) in a mortar and pestle. Add a catalytic amount of Silica-supported or simply heat the melt in a microwave. The reagents melt together to form the reaction medium. This is extremely fast but requires careful temperature control to avoid charring [5].
Q4: My product is not precipitating when I pour it into water.
-
Fix:
-
The pH might be too acidic (if using Acetic Acid solvent). Neutralize with 10%
to pH ~7-8. -
If the imidazole has polar side chains, it may be water-soluble.[3] In this case, extract with Ethyl Acetate, dry over
, and evaporate.[5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
References
-
Microwave-Assisted Synthesis: Chundawat, T. S., et al. "Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles."[6][7][8] Synlett, vol. 27, no.[6][7][8] 03, 2016, pp. 404-408.
-
Lewis Acid Catalysis: Sharma, G., et al. "Indium(III) Chloride Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles." Tetrahedron Letters, vol. 49, no. 14, 2008.
-
Iodine Catalysis: Kidwai, M., et al. "One Pot Synthesis of Highly Substituted Imidazoles Using Molecular Iodine."[8] Journal of Molecular Catalysis A: Chemical, vol. 265, 2007.
-
Microwave vs Thermal: Wolkenberg, S. E., et al. "Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones using Microwave Irradiation." Organic Letters, vol. 6, no.[6] 9, 2004.
-
Solvent-Free Methods: Sparks, R. B., et al. "Solvent-free Synthesis of Imidazoles on Solid Support." Green Chemistry, 2004.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles [organic-chemistry.org]
- 8. jetir.org [jetir.org]
Technical Support Center: Solvent Selection for HPLC Analysis of Fluorinated Imidazoles
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of fluorinated imidazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of compounds. The inherent basicity of the imidazole ring, combined with the altered hydrophobicity and electronic properties imparted by fluorine substituents, demands a thoughtful and systematic approach to solvent and mobile phase selection.
This document moves beyond generic advice to provide in-depth, field-proven insights into method development and troubleshooting. We will explore the causality behind experimental choices to empower you to build robust and reliable analytical methods.
Frequently Asked Questions: Core Principles of Solvent Selection
This section addresses fundamental questions that form the basis of a successful HPLC method for fluorinated imidazoles.
Q1: What are the best starting organic solvents for my reversed-phase HPLC method?
When developing a reversed-phase method, the choice of organic solvent (the "B" solvent) is critical. The two most common choices are Acetonitrile (ACN) and Methanol (MeOH).
-
Acetonitrile (ACN) is generally the preferred starting solvent. Its low viscosity leads to lower system backpressure, and its low UV cutoff (around 190 nm) is advantageous for detecting analytes at low wavelengths.[1][2][3]
-
Methanol (MeOH) is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities.[2][3] If you are struggling to resolve closely eluting peaks with ACN, switching to or mixing with MeOH is a valuable strategy. However, methanol-water mixtures are more viscous, which can lead to higher backpressure.[1]
For fluorinated imidazoles, which can be hydrophobic, starting with a gradient of Water/ACN is a robust approach.
Q2: Why is a simple organic/water mobile phase often insufficient for imidazole-containing compounds?
The imidazole ring contains a basic nitrogen atom with a pKa of approximately 7. In a neutral mobile phase (e.g., just water/ACN), the imidazole can exist in both protonated (charged) and neutral forms. The protonated form can interact strongly with residual silanol groups on the surface of silica-based stationary phases (like C18). This secondary interaction is a primary cause of poor peak shape, especially peak tailing.[4][5] Therefore, mobile phase additives are essential to control the ionization state of the analyte and ensure consistent, symmetrical peaks.[6][7]
Q3: What are the common acidic modifiers, and how do I choose the right one?
Acidic modifiers are used to lower the mobile phase pH, ensuring the basic imidazole is fully and consistently protonated throughout the analysis. This suppresses the unwanted interactions with silanols.
-
Formic Acid (FA): Typically used at 0.1%, it is volatile and an excellent choice for Liquid Chromatography-Mass Spectrometry (LC-MS) applications because it minimizes ion suppression in the MS source.[6][8] It is a weaker acid and may provide less peak shape control compared to TFA.
-
Trifluoroacetic Acid (TFA): Also used at 0.05-0.1%, TFA is a strong acid and a potent ion-pairing agent.[5][9] It provides excellent peak shape for basic compounds by both suppressing silanol interactions and forming an ion pair with the protonated analyte, which can increase retention.[10] However, TFA can cause significant ion suppression in MS and has a strong UV absorbance below 220 nm, which can create noisy baselines.[9][11]
-
Difluoroacetic Acid (DFA): This additive serves as a compromise between FA and TFA. It offers better chromatographic performance than FA while causing less ion suppression than TFA, making it a useful alternative for challenging LC-MS separations.
The choice depends on your detector. For UV-only methods where peak shape is paramount, TFA is often superior. For MS-based detection, FA is the standard starting point.
Q4: How does the fluorine substitution on my imidazole affect solvent selection?
Fluorine is highly electronegative but also hydrophobic. Substituting hydrogen with fluorine generally increases the molecule's overall hydrophobicity. In reversed-phase HPLC, this translates to longer retention times.[12] For highly fluorinated imidazoles, you may need to use a stronger (higher percentage) organic mobile phase to elute them in a reasonable time.
Furthermore, the unique properties of fluorinated compounds can sometimes be exploited by using specialized fluorinated stationary phases (e.g., F5 or PFP phases), which can offer alternative selectivity compared to standard C18 columns.[13][14]
Data Summary Tables
For quick reference, these tables summarize the properties of common solvents and additives.
Table 1: Properties of Common Reversed-Phase HPLC Solvents
| Solvent | Polarity Index | Viscosity (cP at 20°C) | UV Cutoff (nm) | Key Characteristics |
| Water | 10.2 | 1.00 | ~180 | The universal polar solvent in RP-HPLC.[1][3] |
| Acetonitrile | 5.8 | 0.37 | 190 | Low viscosity, low UV absorbance, good elution strength.[1][2][3] |
| Methanol | 5.1 | 0.60 | 205 | Protic, offers alternative selectivity, higher viscosity.[1][2][3] |
| Isopropanol | 3.9 | 2.30 | 205 | Strong solvent, good for cleaning columns, high viscosity.[1][3] |
Table 2: Comparison of Common Mobile Phase Additives for Fluorinated Imidazoles
| Additive | Typical Conc. | Approx. pH (in water) | Ion-Pairing Strength | MS Compatibility | UV Compatibility |
| Formic Acid (FA) | 0.1% | 2.7 | Weak | Excellent | Good |
| Acetic Acid | 0.1% | 2.9 | Very Weak | Good | Excellent |
| Trifluoroacetic Acid (TFA) | 0.1% | 2.1 | Strong | Poor (Ion Suppression) | Poor (<220 nm)[11] |
| Difluoroacetic Acid (DFA) | 0.1% | ~2.4 | Moderate | Moderate | Moderate |
| Ammonium Formate/Acetate | 5-20 mM | Buffer | N/A | Excellent (Volatile) | Good |
Troubleshooting Guide: A Problem-Solving Framework
Even with a well-designed method, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems related to solvent selection.
Problem: Severe Peak Tailing or Asymmetry
-
Probable Cause(s):
-
Secondary Silanol Interactions: The most common cause. The mobile phase pH is not low enough to fully protonate the imidazole, or the modifier is not effective enough to mask the active sites on the column packing.[4]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing.
-
Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., 100% ACN) can cause peak distortion.[4][15]
-
-
Solutions (in order of application):
-
Optimize Mobile Phase Additive: If using FA, consider increasing the concentration or switching to a stronger modifier like TFA (for UV detection). This will lower the pH and provide a stronger ion-pairing effect.[10]
-
Check Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition.[15] If solubility is an issue, use the weakest solvent possible.
-
Reduce Sample Load: Dilute your sample by a factor of 5 or 10 and reinject. If peak shape improves, you were likely overloading the column.
-
Consider a Different Column: If problems persist, the column itself may be the issue. Try a column with high-purity silica and robust end-capping, or consider a different stationary phase chemistry.
-
Caption: Troubleshooting workflow for peak tailing.
Problem: Unstable or Drifting Retention Times
-
Probable Cause(s):
-
Insufficient Column Equilibration: The most frequent cause in gradient chromatography. The column has not returned to its initial state before the next injection.[16]
-
Mobile Phase Composition Change: Volatile additives (FA, TFA) or organic solvents can evaporate over time, changing the mobile phase properties.[4]
-
Temperature Fluctuations: HPLC retention is sensitive to temperature. Changes in ambient lab temperature can cause drift.[16]
-
-
Solutions:
-
Increase Equilibration Time: Ensure your gradient method includes a post-run equilibration step of at least 10-15 column volumes.[17]
-
Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep solvent bottles loosely capped to prevent evaporation while allowing for pressure changes.[16]
-
Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography. Set it to a temperature slightly above ambient, such as 30 or 35 °C.[16]
-
Problem: High Baseline Noise with UV Detection
-
Probable Cause(s):
-
Contaminated Solvents or Additives: Using low-purity solvents or degraded additives (especially TFA) introduces UV-absorbing impurities.[2][15]
-
UV-Absorbing Additive: TFA strongly absorbs light at low UV wavelengths (<220 nm), and its absorbance changes with the water/ACN ratio, causing a "wavy" baseline during a gradient.[5][11]
-
-
Solutions:
-
Use High-Purity Reagents: Always use HPLC-grade or LC-MS-grade solvents and fresh, high-purity additives.[1][2] It is highly recommended to purchase TFA in small, single-use ampoules to avoid degradation that occurs after a bottle is opened.[18]
-
Optimize Detection Wavelength: If possible, set your detector to a wavelength where the analyte absorbs but the mobile phase does not (e.g., >230 nm).
-
Ensure Proper Mixing: Use an appropriate HPLC mixer to smooth out baseline fluctuations caused by solvent proportioning during a gradient.[11]
-
Visualizing the Mechanism: The Role of Mobile Phase Additives
The diagram below illustrates how acidic modifiers and ion-pairing agents work at the molecular level to improve the chromatography of a basic fluorinated imidazole on a C18 stationary phase.
Caption: Mechanism of acidic modifiers and ion-pairing agents.
Detailed Experimental Protocols
Protocol 1: General Purpose Reversed-Phase Start-up Method
This protocol provides a robust starting point for method development for a novel fluorinated imidazole.
-
Column Selection: Use a high-quality, end-capped C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase Preparation:
-
Instrument Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection: UV Diode Array Detector (DAD), monitor 210-400 nm, extract wavelength based on analyte's UV spectrum.
-
-
Gradient Profile:
-
Time (min) | % B
-
--- | ---
-
0.0 | 5
-
1.0 | 5
-
10.0 | 95
-
12.0 | 95
-
12.1 | 5
-
15.0 | 5 (Equilibration)
-
-
Initial Assessment: Inject a standard of your analyte. Assess retention time, peak shape, and purity. Adjust the gradient slope and organic solvent choice as needed to optimize the separation.
References
-
Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. [Link]
-
Pandey, P. K. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. [Link]
-
Waters Corporation. (2019, October 1). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]
-
University of Sheffield. HPLC solvents and mobile phase additives. [Link]
-
Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Przybyciel, M. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Droge, S. T. L., & van der Kooi, M. M. E. (2012, December 10). Experimental hydrophobicity parameters of perfluorinated alkylated substances from reversed-phase high-performance liquid chromatography. Environmental Chemistry. [Link]
-
Przybyciel, M. (2020). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
Guryanov, I., et al. (2017). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]
-
Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. [Link]
-
Element Lab Solutions. HPLC Solvent Selection. [Link]
-
Wang, H., et al. (2004). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. ResearchGate. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. [Link]
-
uHPLCs. (2025, October 31). Common Faults and Troubleshooting Methods in HPLC Column. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Chromatography Forum. (2013, September 18). RP HPLC method for Imidazole. [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Chemtek Scientific. (2024, June 5). A Comprehensive Guide to HPLC Solvents. [Link]
-
PharmaGuru. (2025, June 26). HPLC Troubleshooting: 5+ Common Problems and Their Solutions. [Link]
-
ResearchGate. (2023, June 1). Can I use Immidazole solution for HPLC?[Link]
-
El-Kimary, E., et al. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]
-
Dolan, J. (2023, December 8). Dirty TFA. Separation Science. [Link]
-
Waters Corporation. Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. [Link]
-
Domanska, U., & Szydlowski, J. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]
-
Kromidas, S. Baseline Disturbances in HPLC with TFA. Scribd. [Link]
-
Incognito. (2020, December 19). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?. LCGC International. [Link]
Sources
- 1. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]
- 4. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 5. scribd.com [scribd.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. Dirty TFA | Separation Science [sepscience.com]
- 19. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
A Comparative Analysis of p38 MAPK Inhibitor Binding Affinities: SB203580 vs. a 3-Fluorophenyl Imidazole Analog
For Immediate Release
A Deep Dive into the Binding Characteristics of Two Key p38 MAPK Inhibitors for Researchers in Inflammation and Drug Discovery
In the landscape of kinase inhibitor research, particularly for therapeutic areas rooted in inflammatory processes, p38 mitogen-activated protein kinase (MAPK) remains a pivotal target. The intricate signaling cascades governed by p38 MAPK are central to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, the development of potent and selective p38 MAPK inhibitors is of paramount interest. This guide provides a detailed comparative analysis of the binding affinities of the well-established inhibitor, SB203580, and a representative from the 3-fluorophenyl imidazole class of inhibitors, RWJ 67657.
Introduction to the Comparators
SB203580 , a pyridinyl imidazole compound, has been a cornerstone in the study of p38 MAPK signaling for decades.[1] Its mechanism of action involves the competitive inhibition of the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of downstream substrates.[1] Specifically, it shows inhibitory activity against the p38α and p38β isoforms.[2]
The 3-fluorophenyl imidazole scaffold represents a chemical class from which numerous kinase inhibitors have been developed. For the purpose of this guide, we will focus on RWJ 67657 , a potent inhibitor that incorporates this key structural feature.[3] Like SB203580, RWJ 67657 targets the p38α and p38β isoforms, demonstrating the therapeutic potential of this chemical series.[3]
Comparative Analysis of Binding Affinity
A direct comparison of binding affinity provides crucial insights into the potency of these inhibitors. While data from head-to-head studies under identical conditions is limited, a comprehensive review of available literature allows for a robust comparative assessment.
| Compound | Target | Assay Type | Reported IC50 | Reference |
| SB203580 | p38α MAPK | Enzymatic Assay | 50 nM | [2] |
| p38β2 MAPK | Enzymatic Assay | 500 nM | [2] | |
| RWJ 67657 | p38α MAPK | Enzymatic Assay | 1 µM | [4] |
| p38β MAPK | Enzymatic Assay | 11 µM | [4] | |
| TNF-α Release (hPBMCs) | Cell-based Assay | 3 nM | [3][5] |
It is noteworthy that while the direct enzymatic IC50 values for RWJ 67657 appear higher in one study[4], its functional cellular potency in inhibiting TNF-α release is substantially greater than that of SB203580. In fact, one study reports RWJ 67657 to be approximately 10-fold more potent than SB203580 in all p38-dependent in vitro systems tested.[3][5] This highlights the critical importance of evaluating inhibitors in both biochemical and cellular contexts to fully understand their therapeutic potential.
Kinase Selectivity: A Key Differentiator
Beyond raw potency, the selectivity of a kinase inhibitor is a critical determinant of its potential for clinical success, as off-target effects can lead to undesirable side effects.
SB203580 has been documented to exhibit off-target activity against other kinases. For instance, it can significantly inhibit the tyrosine kinases Lck and c-Src at micromolar concentrations.[3]
In contrast, RWJ 67657 is reported to have a more favorable selectivity profile. Studies indicate that it does not show significant activity against a range of other kinases, including p38γ and p38δ, and does not inhibit T-cell production of interleukin-2 or interferon-γ.[3] This enhanced selectivity suggests a potentially wider therapeutic window for compounds based on the 3-fluorophenyl imidazole scaffold.
Experimental Methodologies for Determining Binding Affinity
To provide a deeper understanding of how the binding affinities of such inhibitors are determined, this section outlines a representative experimental protocol for a widely used method: the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay offers a robust and high-throughput method for quantifying inhibitor potency.
Principle of the LanthaScreen™ Eu Kinase Binding Assay
The assay is predicated on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, bringing the Eu donor in close proximity to the Alexa Fluor™ 647-labeled tracer (acceptor). This results in a high FRET signal. When an inhibitor binds to the kinase, it displaces the tracer, leading to a decrease in the FRET signal.[6]
Caption: Principle of the TR-FRET Kinase Binding Assay.
Step-by-Step Protocol for IC50 Determination
-
Reagent Preparation:
-
Prepare a 5X Kinase Buffer A solution.[7]
-
Serially dilute the test compounds (SB203580 and RWJ 67657) in DMSO to create a concentration gradient. A 10-point, 3-fold serial dilution is common.[8]
-
Prepare a 2X working solution of the tagged p38 MAPK and the Eu-labeled anti-tag antibody in the kinase buffer.[8]
-
Prepare a 4X working solution of the Alexa Fluor™ 647-labeled tracer in the kinase buffer.[8]
-
-
Assay Plate Setup:
-
Reaction Assembly:
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio of the acceptor to donor fluorescence.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FRET signal.
-
Caption: Experimental workflow for IC50 determination using a TR-FRET assay.
Conclusion
This comparative guide underscores the nuances in evaluating kinase inhibitors. While SB203580 remains a valuable tool for studying p38 MAPK, the 3-fluorophenyl imidazole scaffold, exemplified by RWJ 67657, offers a promising avenue for developing inhibitors with enhanced cellular potency and improved kinase selectivity. The choice of an appropriate inhibitor for a given research application should be guided by a thorough consideration of both its binding affinity and its selectivity profile. The experimental methodologies outlined herein provide a framework for the rigorous characterization of such compounds, ultimately advancing the development of novel therapeutics for inflammatory diseases.
References
-
Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3534-3537. Available from: [Link]
-
Muroya, A., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 451, 54-61. Available from: [Link]
-
Bio-Rad Laboratories, Inc. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Available from: [Link]
-
Wadsworth, S. A., et al. (1999). RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase. The Journal of Pharmacology and Experimental Therapeutics, 291(2), 680-687. Available from: [Link]
- Lee, J. C., et al. (2014). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
- Kumar, S., et al. (1999). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726.
-
Cisbio. (n.d.). HTRF Kinase Assays. Available from: [Link]
- GE Healthcare. (n.d.). Biacore Surface Plasmon Resonance Systems.
- Young, P. R., et al. (1997). Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. Journal of Biological Chemistry, 272(19), 12116-12121.
-
Bolós, J. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Mini Reviews in Medicinal Chemistry, 5(9), 857-868. Available from: [Link]
-
Okuno, T., et al. (2017). The Effect of a p38 Mitogen-Activated Protein Kinase Inhibitor on Cellular Senescence of Cultivated Human Corneal Endothelial Cells. Investigative Ophthalmology & Visual Science, 58(8), 3923-3931. Available from: [Link]
-
Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Available from: [Link]
-
Waskiewicz, M., et al. (2021). SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. International Journal of Molecular Sciences, 22(23), 12840. Available from: [Link]
Sources
- 1. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchwith.montclair.edu [researchwith.montclair.edu]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase PMID: 10525088 | MCE [medchemexpress.cn]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Comparative Guide: Fluorinated Imidazole Derivatives vs. Standard Chemotherapeutics in Cancer Cell Lines
[1]
Executive Summary
This technical guide evaluates the cytotoxic efficacy (
Introduction: The Fluorine Advantage in Imidazole Scaffolds
The imidazole ring is a "privileged scaffold" in medicinal chemistry, ubiquitous in natural products and clinical drugs. However, classical imidazole derivatives often suffer from rapid metabolic degradation and poor membrane permeability.
The Solution: Fluorination.
Substituting hydrogen with fluorine (
-
Metabolic Blockade: Fluorine at the C-2, C-4, or C-5 positions prevents oxidative metabolism (e.g., by Cytochrome P450), extending half-life.
-
Lipophilicity (
): Fluorination increases lipophilicity, facilitating passive transport across the lipid bilayer of cancer cells. -
Electronic Modulation: The high electronegativity of fluorine alters the pKa of the imidazole nitrogen, optimizing hydrogen bond interactions with target proteins (e.g., Tubulin, EGFR, or DNA).
Performance Comparison: Data Analysis
The following data synthesizes performance metrics from recent high-impact medicinal chemistry studies (see References), comparing a representative Novel Fluorinated Benzimidazole Series (F-Bzim) against standard chemotherapeutics.
Table 1: Cytotoxicity Profile ( in )
Lower values indicate higher potency.
| Compound Class | Specific Derivative | Structure Feature | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Selectivity Index (SI)* |
| Novel F-Bzim | Compound 22 [1] | 2-Substituted-4-F-Benzimidazole | 0.17 ± 0.02 | 0.15 ± 0.01 | 0.33 ± 0.04 | > 100 |
| Novel F-Bzim | Compound ORT14 [2] | Para-fluoro phenyl substitution | 1.76 ± 0.12 | 2.10 ± 0.15 | 1.88 ± 0.10 | > 50 |
| Standard | Doxorubicin | Anthracycline antibiotic | 0.90 ± 0.05 | 1.10 ± 0.08 | 1.20 ± 0.10 | ~ 10-20 |
| Standard | 5-Fluorouracil | Pyrimidine analog | 19.8 ± 1.5 | 30.2 ± 2.1 | 12.4 ± 1.1 | < 10 |
| Control | Non-F Imidazole | Unsubstituted parent scaffold | > 50.0 | > 100.0 | > 50.0 | N/A |
*Selectivity Index (SI) =
Key Insights
-
Potency Superiority: The fluorinated derivative Compound 22 exhibits sub-micromolar potency (
), outperforming Doxorubicin in A549 and MCF-7 lines. -
Resistance Breaking: 5-FU shows high
values (>10 ) in A549 cells, indicating intrinsic resistance. Fluorinated imidazoles bypass these specific resistance mechanisms, likely due to dual-targeting (Tubulin/Kinase) rather than just antimetabolite activity. -
Positional Importance: Para-fluorination (ORT14) typically yields better cytotoxicity than meta-fluorination due to improved steric alignment in the target binding pocket [2].
Mechanism of Action (MOA)
Unlike 5-FU which primarily inhibits thymidylate synthase, fluorinated imidazoles/benzimidazoles often act as Microtubule Destabilizers or Kinase Inhibitors .
Figure 1: Dual-mechanism pathway of fluorinated imidazoles leading to apoptosis.
Experimental Protocol: Optimized MTT Assay
To replicate these findings, a standard MTT protocol is insufficient due to the specific solubility properties of fluorinated compounds. The following Self-Validating Protocol ensures data integrity.
Critical Reagents
-
Cell Lines: MCF-7 (ATCC® HTB-22™), A549 (ATCC® CCL-185™).
-
Solvent: DMSO (Dimethyl sulfoxide), Grade: Cell Culture (>99.9%).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Step-by-Step Workflow
-
Seeding Optimization (Day 0):
-
Seed cells at
cells/well in 96-well plates. -
Validation Check: Inspect morphology after 24h. Confluency must be ~70% before treatment.
-
-
Compound Treatment (Day 1):
-
Dissolve Fluorinated Imidazole in 100% DMSO to create a 10 mM stock.
-
Perform serial dilutions in culture media.[1] Critical: Final DMSO concentration must be
to avoid solvent toxicity. -
Include Positive Control (Doxorubicin) and Vehicle Control (0.1% DMSO).
-
-
Incubation (Day 1-3):
-
Incubate for 48 or 72 hours at
, 5% .
-
-
Readout (Day 3/4):
-
Add MTT reagent (
).[2] Incubate 4 hours. -
Solubilization (Crucial Step): Remove media carefully.[2][3] Add
DMSO.[2][3] -
Optimization: Shake plate for 15 mins on an orbital shaker to fully dissolve formazan crystals (fluorinated compounds can alter crystal formation).
-
Measure Absorbance at 570 nm (Reference: 630 nm).
-
Figure 2: Optimized MTT assay workflow for hydrophobic fluorinated derivatives.
Conclusion
Fluorinated imidazole derivatives represent a significant leap over classical scaffolds. The incorporation of fluorine atoms—specifically at the para position of the phenyl ring or as a
References
-
Wang, J., et al. (2021). "Design, synthesis and biological evaluation of novel benzimidazole derivatives as potential anticancer agents."[4][5][6] Bioorganic & Medicinal Chemistry.
-
Ersan, R. H., & Duran, N. (2021). "In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds." Records of Natural Products/ACG Publications.
-
Zhang, L., et al. (2017). "Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship." Archiv der Pharmazie.
-
Abcam. "MTT Assay Protocol for Cell Viability." Abcam Protocols.
Sources
- 1. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer potential of novel 5-Fluorouracil co-crystals against MCF7 breast and SW480 colon cancer cell lines along with docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
validating purity of 4-(3-Fluorophenyl)-1H-imidazole using elemental analysis
Executive Summary: Beyond the Chromatogram
In the development of p38 MAP kinase inhibitors and related pharmacophores, 4-(3-Fluorophenyl)-1H-imidazole serves as a critical intermediate. While HPLC is the industry standard for monitoring reaction progress, relying solely on it for final purity validation is a quantifiable risk. HPLC detects UV-active organic impurities but is blind to inorganic salts, trapped solvents, and moisture—contaminants that can disastrously skew stoichiometric calculations in downstream synthesis.
This guide details the validation of 4-(3-Fluorophenyl)-1H-imidazole using Elemental Analysis (EA) . Unlike chromatographic methods, EA provides a "whole-material" purity assessment. However, the presence of the fluorine atom on the phenyl ring introduces specific combustion challenges (formation of stable CF₄) that must be mitigated to avoid false negatives.
Technical Profile & Theoretical Benchmarks
Before initiating analysis, the theoretical mass fractions must be established. Note that these values apply to the free base . If your material is a hydrochloride or trifluoroacetate salt, the theoretical values will shift drastically.
Target Compound: 4-(3-Fluorophenyl)-1H-imidazole Molecular Formula: C₉H₇FN₂ Molecular Weight: 162.17 g/mol
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Acceptable Range (±0.4%) |
| Carbon | 9 | 12.011 | 108.10 | 66.66% | 66.26 – 67.06% |
| Hydrogen | 7 | 1.008 | 7.06 | 4.35% | 3.95 – 4.75% |
| Nitrogen | 2 | 14.007 | 28.01 | 17.27% | 16.87 – 17.67% |
| Fluorine | 1 | 18.998 | 19.00 | 11.72% | Not typically quantified in CHN |
Critical Insight: The industry standard for publication-quality purity (J. Org. Chem., ACS) is a deviation of ≤ 0.4% from theoretical values [1].[1][2] Deviations >0.4% usually indicate trapped solvent (check H%) or inorganic contamination (check C/N ratio).
Comparative Analysis: EA vs. HPLC vs. qNMR
To validate the material effectively, one must understand where each method excels and fails. EA is not a replacement for HPLC; it is an orthogonal validator.
Table 1: Method Performance Matrix
| Feature | Elemental Analysis (CHN) | HPLC (UV-Vis) | qNMR (Quantitative NMR) |
| Primary Scope | Bulk material composition (Solvates, Salts, Inorganics). | Organic impurities & isomers (Chromatographic purity). | Molecular structure & absolute purity.[3][4] |
| Blind Spots | Cannot distinguish isomers (e.g., 3-fluoro vs 4-fluoro). | Blind to inorganics, water, and UV-inactive solvents. | Requires specific setup (relaxation delay) for accuracy; solvent peaks can overlap. |
| Fluorine Impact | High: F can attack quartz tubes, requiring additives (WO₃). | Low: F generally does not interfere with UV detection. | Medium: ¹⁹F-NMR is excellent but requires internal standards for quantitation. |
| Sample Size | Micro-scale (1–3 mg). | Micro-scale (diluted). | Macro-scale (10–20 mg). |
| Verdict | Mandatory for confirming "dry weight" and salt stoichiometry. | Mandatory for separating organic side-products. | Superior for absolute purity if internal standard is available. |
The "Fluorine Challenge" in Combustion Analysis
Standard CHN analysis relies on flash combustion (~900–1000°C) to convert the sample into CO₂, H₂O, and N₂. However, fluorinated compounds like 4-(3-Fluorophenyl)-1H-imidazole present a specific chemical hazard to the instrument:
-
Formation of CF₄: Fluorine has a high affinity for carbon. Without intervention, some carbon may form tetrafluoromethane (CF₄) instead of CO₂. CF₄ is highly stable and may not be detected by the thermal conductivity detector (TCD) calibrated for CO₂, leading to low Carbon readings .
-
Quartz Attack: HF formed during combustion attacks the silica (SiO₂) combustion tube, causing etching and potentially releasing SiF₄, which interferes with detection.
The Solution: Tungsten(VI) Oxide (WO₃)
To validate this specific compound, you cannot simply "burn it." You must use a combustion additive.
-
Mechanism: WO₃ acts as a scavenger and combustion aid. It facilitates the complete oxidation of Carbon to CO₂ and captures Fluorine, preventing the formation of volatile fluorocarbons or HF attack on the quartz [2].
Validated Experimental Protocol
This protocol is designed to be a self-validating system . It includes a pre-run system suitability test (SST) specifically for fluorinated compounds.
Phase 1: System Suitability (The "Fluorine Check")
Before running the imidazole sample, you must verify the system's ability to handle fluorine.
-
Select Standard: Use 4-Fluorobenzoic acid (Theoretical: C 60.00%, H 3.60%, N 0.00%).
-
Run Condition: Add ~10 mg of WO₃ to the tin capsule along with the standard.
-
Pass Criteria: Carbon recovery must be > 59.60%. If low, the combustion reactor lacks sufficient oxidative power or scavenging capacity.
Phase 2: Sample Analysis Workflow
Equipment: Micro-balance (readability 0.001 mg), CHN Analyzer (e.g., Thermo FlashSmart or Elementar vario).
-
Preparation: Dry the 4-(3-Fluorophenyl)-1H-imidazole sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Weighing:
-
Tare a clean tin capsule.
-
Weigh 1.500 – 2.500 mg of the sample. Record weight to 0.001 mg precision.
-
-
Additive:
-
Add 10–15 mg of Tungsten(VI) Oxide (WO₃) powder directly over the sample in the capsule.
-
Why? This ensures immediate contact during the flash combustion, maximizing F-capture.
-
-
Combustion:
-
Fold the capsule air-tight (exclude atmospheric Nitrogen).
-
Inject into the combustion reactor (Temp: >950°C).
-
Oxygen flow: Boosted for 5–10 seconds to ensure complete oxidation of the aromatic ring.
-
-
Data Processing:
-
Compare Found % vs Theoretical %.
-
Logic Flow & Decision Pathways
The following diagrams visualize the validation logic.
Diagram 1: The Orthogonal Validation Workflow
This flow illustrates how EA fits into the broader analytical context.
Caption: Figure 1. Orthogonal validation workflow ensuring both molecular homogeneity (HPLC) and bulk composition (EA).
Diagram 2: EA Result Interpretation Logic
How to interpret the specific deviations for this imidazole derivative.
Caption: Figure 2. Decision tree for interpreting EA deviations specific to fluorinated imidazoles.
Data Interpretation Guide
When analyzing the results for 4-(3-Fluorophenyl)-1H-imidazole, use this reference table to diagnose failures:
| Observation | Diagnosis | Remediation |
| C, H, N all within ±0.4% | High Purity. Material is chemically pure and solvent-free. | Release batch. |
| C Low, N Low, H High | Solvent Entrapment. The sample likely contains water or solvent (e.g., Ethanol/Methanol). | Calculate "Solvated Theory" (e.g., +0.5 H₂O). Re-dry and re-test. |
| C Low, H Normal, N Normal | Inorganic Contamination or Fluorine Interference. Silica gel or salts are present, OR Fluorine formed CF₄. | Check ash content.[2] If ash is zero, repeat EA with increased WO₃. |
| C High, H High | Combustible Impurity. Likely residual starting material (e.g., alkyl-substituted precursors). | Cross-reference with HPLC/GC. |
References
-
Analytik Jena. "Sample digestion for the determination of fluorine, chlorine, bromine and sulfur in solids." Application Note. [Link]
-
Mahajan, S., & Singh, I. P. (2013).[5] "Determining and reporting purity of organic molecules: why qNMR." Magnetic Resonance in Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Author Guidelines [researcher-resources.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(4-Fluorophenyl)-1H-imidazole | CAS 65020-70-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Differentiation of 1,4- and 1,5-Disubstituted Imidazoles: A Comparative Guide
Topic: Spectroscopic Differentiation of 1,4- and 1,5-Disubstituted Imidazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
The regioselective synthesis of imidazoles is a cornerstone of medicinal chemistry, yet the alkylation or arylation of the imidazole ring frequently yields a mixture of 1,4- and 1,5-disubstituted isomers. Differentiating these regioisomers is critical, as their biological activities often diverge significantly.[1] This guide provides a definitive technical framework for distinguishing these isomers using spectroscopic methods, prioritizing Nuclear Magnetic Resonance (NMR) techniques (NOE, HMBC) as the primary validation tools.
Structural & Mechanistic Context
The imidazole ring exists in tautomeric equilibrium when unsubstituted at the nitrogen. However, upon N-substitution, the structure becomes fixed.
-
1,4-Disubstituted Imidazole: The substituent at C4 is distal to the N1-substituent. The proton resides at C5.
-
1,5-Disubstituted Imidazole: The substituent at C5 is proximal (sterically adjacent) to the N1-substituent. The proton resides at C4.
This steric proximity is the fundamental physical property exploited in spectroscopic differentiation.
Visualization of Regioisomers and NOE Vectors
The following diagram illustrates the spatial relationships critical for differentiation.
Figure 1: Spatial relationships and Nuclear Overhauser Effect (NOE) vectors in imidazole regioisomers. Green arrows indicate strong correlations; red dotted lines indicate weak or absent correlations.[1]
Primary Method: 1H NMR & NOE Spectroscopy
The Nuclear Overhauser Effect (NOE) is the gold standard for assigning regiochemistry in imidazoles because it relies on through-space interactions (
The Diagnostic Logic
-
1,4-Isomer: The N1-substituent is spatially close to the ring proton at position 5 (H5).[1]
-
Observation: Irradiation of the N1-substituent signals results in a significant enhancement of the H5 singlet.
-
-
1,5-Isomer: The N1-substituent is spatially close to the C5-substituent. The ring proton is at position 4 (H4), which is too far for a significant NOE.[1]
-
Observation: Irradiation of the N1-substituent shows enhancement of the C5-substituent signals (if they have protons) but no enhancement of the ring proton (H4).
-
Experimental Protocol: 1D NOE Difference
Objective: Definitively assign 1,4- vs 1,5-regioisomer.
Reagents: ~5-10 mg sample in
-
Acquire Standard 1H Spectrum: Identify the N-substituent resonances (e.g., N-CH3 or N-CH2) and the aromatic ring singlets (H2 and H4/H5). Note that H2 is typically downfield (7.5–9.0 ppm) compared to H4/H5 (6.5–7.5 ppm).
-
Set Up NOE Experiment: Select the N-substituent resonance as the irradiation target.
-
Acquisition:
-
Acquire the "on-resonance" scan (irradiating N-R).
-
Acquire the "off-resonance" scan (irradiating a blank region).
-
Subtract the two FIDs.
-
-
Analysis:
Secondary Method: 2D NMR (HMBC & HSQC)
When NOE is ambiguous (e.g., severe peak overlap), Heteronuclear Multiple Bond Correlation (HMBC) provides a through-bond connectivity map.[1]
HMBC Analysis Workflow
The N1-substituent protons (usually
| Feature | 1,4-Disubstituted Isomer | 1,5-Disubstituted Isomer |
| C5 Carbon Type | Methine (CH) | Quaternary (C-R) |
| HSQC Correlation | The carbon correlating to N-R protons in HMBC WILL show a cross-peak in HSQC (it has an attached proton). | The carbon correlating to N-R protons in HMBC WILL NOT show a cross-peak in HSQC (it is quaternary). |
| C4 Carbon Type | Quaternary (C-R) | Methine (CH) |
Decision Rule:
-
If the ring carbon correlating to the N-substituent (via HMBC) also correlates to a proton (via HSQC), it is C5-H , confirming the 1,4-isomer .[1]
-
If the ring carbon correlating to the N-substituent (via HMBC) has no attached proton, it is C5-R , confirming the 1,5-isomer .[1]
Comparative Performance Summary
| Method | Accuracy | Sample Requirement | Pros | Cons |
| 1D NOE / NOESY | High (>95%) | 5-10 mg | Direct spatial evidence; rapid acquisition.[1] | Requires distinct chemical shift separation between N-R and H-ring. |
| HMBC + HSQC | Very High (99%) | 10-20 mg | Definitive connectivity; independent of spatial conformation. | Requires more instrument time; interpretation is more complex.[1] |
| X-Ray Crystallography | Absolute (100%) | Single Crystal | Unambiguous 3D structure.[1] | Requires a high-quality crystal; slow turnaround. |
| Chemical Shift Trends | Low (<60%) | <5 mg | Quick estimation.[1] | Unreliable without authentic standards for both isomers; solvent dependent.[1] |
Analytical Workflow Diagram
The following decision tree outlines the logical steps to definitively identify the isomer.
Figure 2: Logical workflow for the spectroscopic assignment of imidazole regioisomers.
References
-
Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. Link
-
Bellina, F., & Rossi, R. (2006).[1] Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.[1] Link[1]
-
Kessler, H., et al. (1988).[1] Recognition of NMR signals of 1,4- and 1,5-disubstituted imidazoles by NOE difference spectroscopy. Journal of Organic Chemistry.
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
Sources
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
